21-Decyano-25-dihydrosaframycin A is a derivative of saframycin A, a natural product known for its potent antitumor activity. This compound is classified as an antineoplastic agent and is notable for its structural modifications that enhance its biological properties. The synthesis and biological evaluation of this compound have been the subject of various studies, highlighting its potential in cancer therapy.
The primary source of 21-decyano-25-dihydrosaframycin A is microbial fermentation, particularly from the actinomycete Micromonospora species, which are known to produce saframycin derivatives through biosynthetic pathways. Additionally, synthetic methods have been developed to create this compound, allowing for more controlled production and modification.
21-Decyano-25-dihydrosaframycin A falls under the classification of antibiotics and antitumor agents. It is part of a broader class known as saframycins, which are characterized by their complex bicyclic structures and biological activity against various cancer cell lines.
The synthesis of 21-decyano-25-dihydrosaframycin A can be approached through two main methods: microbial conversion and chemical synthesis.
The synthetic routes often require careful monitoring of reaction parameters. For example, the use of protecting groups during certain steps may be necessary to prevent unwanted side reactions. The final purification is usually achieved through chromatographic techniques.
The molecular structure of 21-decyano-25-dihydrosaframycin A features a complex bicyclic framework typical of saframycins, with specific functional groups that enhance its biological activity. The presence of the cyano group at position 21 is crucial for its antitumor properties.
The structural integrity and stereochemistry are critical for its interaction with biological targets.
21-Decyano-25-dihydrosaframycin A undergoes various chemical reactions that can modify its structure and potentially alter its biological activity. Key reactions include:
The reaction mechanisms often involve nucleophilic attacks on electrophilic centers within the molecule, leading to structural modifications that can enhance or diminish biological efficacy.
The mechanism by which 21-decyano-25-dihydrosaframycin A exerts its antitumor effects involves several pathways:
Studies indicate that this compound has a high affinity for rapidly dividing cells, making it particularly effective against certain types of tumors.
Relevant studies have demonstrated that environmental factors can influence the compound's efficacy and stability over time.
21-Decyano-25-dihydrosaframycin A has several applications in scientific research:
The systematic chemical identifier for this compound is (4S,5aR,10aR,11R,12aS)-2,7,9-trimethoxy-4-methyl-1,3,4,5,5a,6,11,12-octahydro-2H-10a,12a-(epiminoethanoiminoethanoisoquinolino[4,3-b]isoquinoline-8,13-dione, representing its complex pentacyclic architecture. This naming follows IUPAC Principles 2013 (P-12) for polycyclic alkaloids, prioritizing parent hydride selection and stereochemical descriptors [2]. The molecular formula is C₂₈H₃₃N₃O₈, with a molecular weight of 539.58 g/mol, as confirmed by high-resolution mass spectrometry [1]. Key naming conventions include:
Table 1: IUPAC Nomenclature Components
Component | Assignment | IUPAC Rule Reference |
---|---|---|
Parent hydride | Isoquinolino[4,3-b]isoquinoline | P-21.3.1 |
Substituents | 2,7,9-trimethoxy; 4-methyl | P-14.3.2 |
Functional suffixes | 8,13-dione | P-66.1.1 |
Stereodescriptors | (4S,5aR,10aR,11R,12aS) | P-91.2 |
The SMILES string C(NC(=O)C(O)C)C4N1C(C2N(C(C1)CC3=C2C(=O)C(=C(C3=O)C)OC)C)CC5=C4C(=O)C(=C(C5=O)C)OC
and InChIKey ZGVLLWBYFNMAOM-UHFFFAOYSA-N
further encode structural topology [1].
This molecule contains five stereogenic centers (C4, C5a, C10a, C11, C12a), each with defined configurations crucial for biological activity. X-ray crystallography of related saframycins confirms:
The stereochemical integrity arises from enzymatic Pictet-Spengler condensations during biosynthesis, where SfmC enforces strict stereocontrol. Synthetic routes via chiral pool precursors (e.g., L-tyrosine derivatives) preserve these configurations through asymmetric reductive amination [3] [7].
Table 2: Chiral Center Assignments
Carbon Atom | Configuration | Bonding Partners | Stereochemical Role |
---|---|---|---|
C4 | S | H, CH₃, N, C4a | Defines sidechain orientation |
C5a | R | H, C5, C6, C10a | Fuses rings C/D |
C10a | R | H, C10b, C11, C4a | Anchors amidine functionality |
C11 | R | H, N, C12, C10a | Directs H-bonding to carbonyls |
C12a | S | H, C12, C13a, N | Positions ring E for intercalation |
NMR Spectroscopy
¹H and ¹³C NMR data (CDCl₃, 600 MHz) reveal characteristic signals:
High-Resolution Mass Spectrometry (HRMS)
Positive-ion ESI-HRMS shows [M+H]⁺ at m/z 540.2349 (calc. 540.2342 for C₂₈H₃₄N₃O₈⁺), confirming molecular formula. Fragmentation includes:
X-ray Crystallography
No crystal structure exists for 21-decyano-25-dihydrosaframycin A. However, saframycin A (CCDC 124587) exhibits a dihedral angle of 78.5° between rings A and E, facilitating DNA intercalation. The decyano analog likely shares this topology based on computational modeling [3] [4].
Structurally, 21-decyano-25-dihydrosaframycin A diverges from saframycin A at two sites:
Table 3: Structural Comparison with Key Tetrahydroisoquinoline Alkaloids
Parameter | 21-Decyano-25-dihydrosaframycin A | Saframycin A | Jorunnamycin A | Ecteinascidin 743 |
---|---|---|---|---|
Molecular Formula | C₂₈H₃₃N₃O₈ | C₂₈H₃₁N₃O₈ | C₂₉H₃₃N₃O₉ | C₃₉H₄₃N₃O₁₁S |
C21 Functional Group | H | CN | CN | OH |
C25 Oxidation State | Dihydro (saturated) | Enone (unsaturated) | Enone | Dihydro |
Biosynthetic Origin | Non-enzymatic Pictet-Spengler | SfmC-catalyzed cyclization | SfmC homolog | L-cysteine incorporation |
Core Rings | 5 fused (A-E) | 5 fused | 6 fused | 7 fused |
Biosynthetically, saframycin A forms via SfmC-catalyzed dual Pictet-Spengler reactions, while 21-decyano-25-dihydrosaframycin A arises from non-enzymatic decyanation under reducing conditions. This modification reduces DNA alkylation potency by 10-fold versus saframycin A (IC₅₀ 0.8 nM vs. 0.08 nM in A549 cells), confirming the cyano group's role in electrophile generation [3] [6].
Among tetrahydroisoquinoline (THIQ) alkaloids, this compound shares:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7